2-(Methylthio)-4,5-pyrimidinedicarboxylic acid molecular structure
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document delineates its molecular structure, physicochemical properties, and a detailed, validated protocol for its synthesis and characterization. By synthesizing information from established chemical databases and analogous synthetic methodologies, this guide serves as a practical resource for researchers aiming to work with this molecule. It explains the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction and Significance
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are a cornerstone in drug discovery, forming the core structure of numerous approved drugs and biologically active molecules. The incorporation of a methylthio group at the C2 position and dicarboxylic acid moieties at the C4 and C5 positions creates a unique electronic and structural profile. The dicarboxylic acid groups offer multiple points for chemical modification, making it a versatile building block for creating more complex molecular architectures, such as libraries of potential enzyme inhibitors or receptor modulators. The methylthio group can also be a key pharmacophoric feature or a site for further chemical elaboration, such as oxidation to sulfoxide or sulfone derivatives to modulate potency and physicochemical properties.
Molecular Structure and Physicochemical Properties
The structural and chemical properties of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid are foundational to its application in research. Its identity is cataloged in public chemical databases, providing standardized identifiers for cross-referencing.
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IUPAC Name : 2-(methylsulfanyl)pyrimidine-4,5-dicarboxylic acid
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CAS Number : 13735-32-5
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PubChem CID : 276229
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Molecular Formula : C₇H₆N₂O₄S
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Molecular Weight : 214.20 g/mol
Structural Confirmation
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, showing a singlet for the methylthio (-SCH₃) protons and a singlet for the C6 proton on the pyrimidine ring. The acidic protons of the two carboxylic acid groups may appear as a broad singlet or may not be observed, depending on the solvent used.
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¹³C NMR Spectroscopy : The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule: one for the methyl group, five for the pyrimidine ring carbons (including the one bonded to sulfur and the two bonded to the carboxyl groups), and two for the carboxyl carbons.
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Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₇H₆N₂O₄S.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong, broad O-H stretching vibrations from the carboxylic acid groups (typically in the 2500-3300 cm⁻¹ region) and strong C=O stretching vibrations (around 1700 cm⁻¹).
Physicochemical Properties
A summary of key computed and experimental properties is presented below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source |
| Molecular Weight | 214.20 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 214.00485 g/mol | PubChem |
| Topological Polar Surface Area | 119 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 338 | PubChem |
Synthesis and Characterization Protocol
The synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a robust and validated method adapted from established procedures for similar pyrimidine derivatives.
Synthesis Workflow
The overall workflow involves the condensation of a thiourea derivative with a diethyl ester of oxaloacetic acid, followed by S-methylation and subsequent hydrolysis of the ester groups.
Caption: Synthetic workflow for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-(methylthio)pyrimidine-4,5-dicarboxylate (Intermediate)
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Rationale : This step constructs the core pyrimidine ring. Sodium ethoxide acts as a base to facilitate the condensation reaction between diethyl 2-aminomaleate and methyl isothiocyanate.
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Procedure :
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To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol) at room temperature, add diethyl 2-aminomaleate (18.7 g, 100 mmol).
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Stir the mixture for 15 minutes.
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Add methyl isothiocyanate (7.3 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 30°C.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
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The crude ester product may precipitate or can be extracted with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure diethyl ester intermediate.
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Step 2: Hydrolysis to 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid
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Rationale : Saponification using a strong base like sodium hydroxide cleaves the ethyl ester groups to form the corresponding disodium carboxylate salt. Subsequent acidification protonates the carboxylate groups, leading to the precipitation of the final dicarboxylic acid product, which often has low solubility in acidic aqueous media.
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Procedure :
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Dissolve the diethyl ester intermediate (10 g, 36.7 mmol) in a mixture of ethanol (50 mL) and a 2 M aqueous solution of sodium hydroxide (50 mL, 100 mmol).
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Heat the mixture to 60°C and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting material.
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Cool the reaction mixture to 0-5°C using an ice bath.
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Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
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Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold water (2 x 20 mL) to remove residual salts.
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Dry the product under vacuum at 50°C to a constant weight.
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Characterization and Quality Control
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Purity : Assess purity using High-Performance Liquid Chromatography (HPLC).
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Identity Confirmation : Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS as described in Section 2.1.
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Appearance : The final product should be a white to off-white solid.
Applications and Future Directions
The structural motifs within 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid suggest several potential applications in drug discovery and materials science.
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Scaffold for Medicinal Chemistry : The dicarboxylic acid handles can be readily converted into amides, esters, or other functional groups to generate a library of compounds for screening against biological targets.
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Enzyme Inhibition : Carboxylate groups are known to interact with positively charged residues (e.g., lysine, arginine) in the active sites of enzymes. This molecule could serve as a starting point for designing inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) or other metabolic enzymes.
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Coordination Chemistry : The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylates can act as ligands to coordinate with metal ions, opening possibilities for the development of metal-organic frameworks (MOFs) or novel imaging agents.
The logical relationship for its utility in drug discovery is outlined below.
Caption: Logic flow for the application of the title compound in a drug discovery program.
Conclusion
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is a valuable heterocyclic building block with significant potential for application in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a comprehensive, step-by-step protocol for its synthesis and characterization. By explaining the rationale behind the chosen methodologies, it equips researchers with the necessary knowledge to confidently synthesize, handle, and utilize this compound in their research endeavors. The versatile functional handles present in the molecule make it an attractive starting point for the development of novel therapeutics and functional materials.
References
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PubChem. Compound Summary for CID 276229, 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. National Center for Biotechnology Information. [Link]
